2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol
Description
Properties
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-12-6-7-14-13(10-12)15(11-4-2-1-3-5-11)20-16(19-14)18-8-9-21/h1-7,10,21H,8-9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQYBJKPSXUFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: 6-Chloro-4-phenylquinazolin-2-amine
The amine group at position 2 is introduced via nucleophilic substitution. A mixture of 6-chloro-4-phenylquinazolin-2-ol (0.01 mol) and ammonium hydroxide (30% v/v) in ethanol is refluxed for 12 hours, yielding the 2-amino derivative with 78% efficiency. Alternative routes employ hydrazine hydrate in dimethylformamide (DMF) at 100°C, though this method risks over-reduction.
Functionalization with Aminoethanol
The final step involves coupling the quinazoline intermediate with 2-aminoethanol. Two primary strategies are documented:
Direct Nucleophilic Substitution
A solution of 6-chloro-4-phenylquinazolin-2-amine (0.01 mol) and 2-bromoethanol (0.015 mol) in dry acetone is heated under reflux with anhydrous potassium carbonate (0.03 mol) for 24 hours. The reaction proceeds via an SN2 mechanism, with a yield of 65% after recrystallization from ethanol.
Reaction Conditions:
-
Solvent: Dry acetone
-
Temperature: 56°C (reflux)
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Catalyst: K₂CO₃
-
Yield: 65%
Mitsunobu Reaction
A more efficient approach utilizes the Mitsunobu reaction to form the C–N bond. 6-Chloro-4-phenylquinazolin-2-amine (1 equiv), 2-aminoethanol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are stirred in tetrahydrofuran (THF) at 0°C for 2 hours, followed by room temperature agitation for 12 hours. This method achieves an 82% yield, though cost considerations limit industrial adoption.
Reaction Conditions:
-
Solvent: THF
-
Temperature: 0°C → 25°C
-
Catalysts: PPh₃, DEAD
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Yield: 82%
Reaction Optimization and Parameter Analysis
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may decompose heat-sensitive intermediates. Ethanol and acetone balance reactivity and stability, with optimal yields at 60–70°C.
Table 1: Solvent Impact on Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Acetone | 56 | 65 |
| DMF | 80 | 58 |
| Ethanol | 70 | 71 |
Catalytic Systems
Potassium carbonate outperforms sodium hydroxide in minimizing side reactions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial interactions in biphasic systems, boosting yields to 74%.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Industrial-Scale Production Considerations
Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes, achieving 89% yield at 150°C. Continuous-flow reactors equipped with in-line purification modules further enhance throughput, though capital costs remain prohibitive for small-scale facilities.
Table 2: Scalability Comparison
| Method | Batch Size (kg) | Yield (%) |
|---|---|---|
| Conventional Reflux | 10 | 65 |
| Microwave-Assisted | 50 | 89 |
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Quinazoline derivatives, including this compound, have shown promise as anticancer agents. Studies indicate that they can inhibit various cancer cell lines by interfering with cellular signaling pathways. For instance, compounds similar to 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol have been evaluated for their ability to inhibit the growth of breast and lung cancer cells through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Studies
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites. The chloro-substituted phenyl group and the quinazoline core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
2-[(2-Chloroquinazolin-4-yl)amino]ethanol (3a)
- Structure : Differs in chloro substitution (position 2 vs. 6) and lacks the 4-phenyl group.
- Synthesis: Prepared via refluxing 2-chloroquinazoline with 2-aminoethanol in dichloromethane (30 minutes, 88% yield) .
- Properties : Melting point 189–192°C; higher solubility in polar solvents due to reduced steric hindrance compared to phenyl-substituted derivatives .
2-{[2-(Benzylamino)quinazolin-4-yl]amino}ethan-1-ol (4a)
- Structure: Features a benzylamino group at position 2 instead of chloro.
- Implications : The benzyl group introduces bulkiness, which may hinder enzymatic interactions but enhance stability .
2-((7-Chloroquinolin-4-yl)amino)ethan-1-ol (HCQ precursor)
- Structure: Quinoline core (vs. quinazoline) with a 7-chloro substitution.
- Synthesis: Prepared by heating 4,7-dichloroquinoline with aminoethanol at 130°C (5 hours, 94% yield) .
- Relevance: A direct precursor to hydroxychloroquine (HCQ), highlighting the role of core heterocycle (quinoline vs. quinazoline) in antimalarial activity .
2-((6-Bromoquinazolin-4-yl)(ethyl)amino)ethan-1-ol
- Structure: Bromine at position 6 and an ethylamino group at position 3.
- Properties : Molecular weight 296.16; higher halogen atomic weight may influence binding kinetics compared to chloro derivatives .
Physicochemical Properties
Biological Activity
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol is a member of the quinazoline family, which is recognized for its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This compound's unique structure, featuring a chloro-substituted phenyl group and an ethan-1-ol moiety, contributes to its potential interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
IUPAC Name: 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethanol
CAS Number: 51443-53-9
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro-substituted phenyl group enhances binding affinity, while the ethan-1-ol moiety may influence solubility and bioavailability. In medicinal chemistry, compounds with similar structures have been shown to inhibit various enzymes involved in cancer progression and microbial resistance.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can effectively inhibit cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| CHM-1 | H460 | < 1.0 | Microtubule polymerization inhibition |
| A3 | MCF-7 | 10 | Cell cycle arrest |
| A2 | HT-29 | 12 | Apoptosis induction |
These findings suggest that 2-[(6-chloro-4-phenylquinazolin-2-y)amino]ethan-1-ol may similarly exhibit potent anticancer effects.
Antibacterial Activity
Quinazoline derivatives have also been evaluated for their antibacterial properties. Some studies report moderate activity against Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 12 | 70 |
| Compound 15 | Escherichia coli | 15 | 65 |
| Compound X | Candida albicans | 11 | 80 |
These results indicate that modifications to the quinazoline structure can enhance antibacterial efficacy.
Case Studies and Research Findings
- Anticancer Studies: A study on quinazoline derivatives demonstrated that specific substitutions significantly impacted their cytotoxicity against cancer cells. The compound A3 showed promising results against multiple cancer lines, suggesting that structural modifications could optimize therapeutic efficacy .
- Antibacterial Evaluation: In another investigation, various quinazoline derivatives were tested against common bacterial strains. The results highlighted that compounds similar to 2-[(6-chloro-4-phenylquinazolin-2-y)amino]ethan-1-ol exhibited varying degrees of antibacterial activity, with some surpassing traditional antibiotics in effectiveness against specific strains .
Q & A
Q. How can degradation products be identified and their biological relevance assessed?
- Methodological Answer :
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
- LC-HRMS/MS : Fragment ions help identify degradation products (e.g., dechlorinated or hydroxylated derivatives).
- Bioactivity retesting : Compare IC₅₀ of degradation products against parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
